6-(tert-Butyl) 3-ethyl 2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate

Catalog No.
S14535344
CAS No.
M.F
C16H22N2O5
M. Wt
322.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(tert-Butyl) 3-ethyl 2-oxo-1,5,7,8-tetrahydro-1,...

Product Name

6-(tert-Butyl) 3-ethyl 2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate

IUPAC Name

6-O-tert-butyl 3-O-ethyl 2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6-dicarboxylate

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

InChI

InChI=1S/C16H22N2O5/c1-5-22-14(20)11-8-10-9-18(15(21)23-16(2,3)4)7-6-12(10)17-13(11)19/h8H,5-7,9H2,1-4H3,(H,17,19)

InChI Key

FBMCVRFIEBUJHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CCN(C2)C(=O)OC(C)(C)C)NC1=O

6-(tert-Butyl) 3-ethyl 2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate is a complex organic compound characterized by a naphthyridine core structure. It features a tert-butyl group and an ethyl group, contributing to its unique chemical properties. The compound has the molecular formula C₁₃H₁₉N₃O₂ and a molecular weight of 249.31 g/mol . Its structure includes multiple functional groups such as carboxylates and an oxo group, which may influence its reactivity and biological activity.

Typical of naphthyridine derivatives. Potential reactions include:

  • Nucleophilic substitutions: The presence of the carboxylate groups allows for nucleophilic attack, leading to the formation of new bonds.
  • Condensation reactions: The oxo group can participate in condensation reactions with amines or alcohols, forming more complex structures.
  • Reduction reactions: The tetrahydro form can be reduced to yield saturated derivatives.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activities or different physicochemical properties.

Research on similar naphthyridine compounds indicates potential biological activities, including:

  • Antimicrobial properties: Naphthyridine derivatives have been reported to exhibit antibacterial and antifungal activities.
  • Anticancer effects: Some studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms.
  • Enzyme inhibition: Certain naphthyridine derivatives act as enzyme inhibitors, which can be beneficial in drug development for diseases like cancer and bacterial infections.

The specific biological activity of 6-(tert-butyl) 3-ethyl 2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate requires further empirical studies to elucidate its therapeutic potential.

Several synthesis methods have been reported for similar compounds in the naphthyridine family:

  • Cyclization reactions: Starting from appropriate precursors, cyclization can yield naphthyridine structures. For example, a condensation reaction between an amine and a suitable carbonyl compound can form the core structure.
  • Functional group modifications: Post-synthesis modifications such as alkylation or acylation can introduce tert-butyl and ethyl groups.
  • Multi-step synthesis: A combination of reactions involving protection/deprotection strategies may be employed to selectively introduce different functional groups without affecting others.

These methods highlight the versatility in synthesizing complex naphthyridine derivatives.

The applications of 6-(tert-butyl) 3-ethyl 2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate may include:

  • Pharmaceuticals: Due to its potential biological activity, it could serve as a lead compound for drug development.
  • Agricultural chemicals: Similar compounds have been explored for use as herbicides or fungicides.
  • Material science: Its unique structure may lend itself to applications in polymers or as intermediates in organic synthesis.

Interaction studies are essential for understanding how this compound interacts with biological systems. Key areas of focus may include:

  • Protein-ligand interactions: Investigating how this compound binds to specific proteins could elucidate its mechanism of action.
  • Enzyme kinetics: Understanding how this compound affects enzyme activity can provide insights into its potential therapeutic uses.

Such studies are vital for assessing the safety and efficacy of the compound in various applications.

Several compounds share structural similarities with 6-(tert-butyl) 3-ethyl 2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
tert-Butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate259809-44-40.89
tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate355819-02-20.88
tert-Butyl ((6-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)methyl)carbamate1355223-46-90.87
tert-butyl 3-amino-8-methyl-7,8-dihydro-1,6-naphthyridine1211517-79-10.85

These compounds highlight the structural diversity within the naphthyridine family while underscoring the unique features of the target compound due to its specific substituents and functional groups.

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

322.15287181 g/mol

Monoisotopic Mass

322.15287181 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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